4-Pyrrolidin-1-yl-piperidine hydrochloride

PPARδ Agonist Anti-Inflammatory Medicinal Chemistry

Researchers require a stable, precise building block for PPARδ agonist synthesis, but salt-form variability often compromises reaction yields. 4-Pyrrolidin-1-yl-piperidine hydrochloride (CAS 172281-91-3) solves this with its crystalline, high-melting-point HCl salt for accurate weighing and solubility. - Key application: Synthesizes potent PPARδ agonists (EC50 = 3.6 nM) for metabolic/atherosclerosis research. - Handling advantage: Superior aqueous solubility and stability vs. free base (CAS 5004-07-9). - Storage: 2-8°C, dry sealed container ensures integrity for reproducible in vitro assays.

Molecular Formula C9H19ClN2
Molecular Weight 190.71 g/mol
CAS No. 172281-91-3
Cat. No. B3022005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyrrolidin-1-yl-piperidine hydrochloride
CAS172281-91-3
Molecular FormulaC9H19ClN2
Molecular Weight190.71 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2CCNCC2.Cl
InChIInChI=1S/C9H18N2.ClH/c1-2-8-11(7-1)9-3-5-10-6-4-9;/h9-10H,1-8H2;1H
InChIKeySLFFQQYPILXEKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pyrrolidin-1-yl-piperidine hydrochloride: Properties and Procurement


4-Pyrrolidin-1-yl-piperidine hydrochloride (CAS 172281-91-3) is a hydrochloride salt of a heterocyclic diamine, characterized by a piperidine ring substituted at the 4-position with a pyrrolidine moiety [1]. It is typically a white to off-white crystalline solid with a molecular formula of C9H19ClN2 and a molecular weight of 190.71 g/mol . The compound is primarily used as a research chemical and building block for the synthesis of more complex molecules with potential biological activity, particularly in the fields of analgesia and anti-inflammatory research [2][3].

Hydrochloride salt for easier handling and precise weighing
Building block for PPARδ and CNS-active compound design
Supplied with defined purity and cold-storage specifications

4-Pyrrolidin-1-yl-piperidine: Hydrochloride vs Free Base


Substituting the hydrochloride salt of 4-Pyrrolidin-1-yl-piperidine (CAS 172281-91-3) with its free base (CAS 5004-07-9) or other salt forms like the dihydrochloride (CAS 4983-39-5) is not straightforward. The salt form fundamentally alters key physicochemical properties, including aqueous solubility, stability, and melting point, which in turn impact its handling, formulation, and reactivity in downstream synthesis applications. For instance, the free base is a solid with a low melting point (53-56 °C) , whereas hydrochloride salts, as a class, are known for their enhanced aqueous solubility and different thermal profiles [1]. These differences can critically affect reaction yields and purity in subsequent synthetic steps.

Free base (CAS 5004-07-9) has a lower melting point and different solubility, which may alter reaction yields and purification.
Dihydrochloride salt (CAS 4983-39-5) differs in stoichiometry and exhibits a markedly higher melting point, impacting thermal handling and reactivity.
Direct substitution without validation may affect synthetic reproducibility; salt-form identity must be confirmed before use.

4-Pyrrolidin-1-yl-piperidine Hydrochloride: Key Differentiators


PPARδ Agonist Activity and Subtype Selectivity

The presence of the 4-(1-pyrrolidinyl)piperidine core structure is critical for achieving high potency and subtype selectivity at the peroxisome proliferator-activated receptor delta (PPARδ). In a study of novel PPARδ agonists, the lead compound 21, which incorporates this scaffold, exhibited strong agonist activity with an EC50 of 3.6 nM and demonstrated significant selectivity over the PPARα and PPARγ subtypes [1][2]. This finding underscores the importance of this specific structural motif over other potential piperidine modifications.

PPARδ Scaffold EC₅₀
Class-level inference
3.6 nM
Supports agonist scaffold selection
Activity from derivative compound 21
PPARδ Agonist Anti-Inflammatory Medicinal Chemistry

Melting Point and Physical State: Salt vs Free Base

The choice of salt form has a dramatic effect on the physical properties of the compound. The free base, 4-(1-pyrrolidinyl)piperidine (CAS 5004-07-9), is a solid with a reported melting point range of 53-56 °C . In contrast, the dihydrochloride salt (CAS 4983-39-5) exhibits a significantly higher melting point of 335-338 °C [1]. While specific data for the monohydrochloride (CAS 172281-91-3) is not readily available, it is a general principle that hydrochloride salts have higher melting points and different solubility profiles compared to their free base counterparts [2].

Melting Point
Cross-study comparable
Free base: 53–56 °C
Dihydrochloride: 335–338 °C
Salt form impacts thermal handling
Monohydrochloride data not reported
Physicochemical Property Salt Selection Handling

Storage and Purity Specifications

Vendor specifications for 4-Pyrrolidin-1-yl-piperidine hydrochloride (CAS 172281-91-3) provide clear guidance on its procurement and handling. The compound is typically supplied with a minimum purity specification of 95% or higher, with storage conditions recommended as "sealed in dry, 2-8°C" . These defined parameters are critical for ensuring the material's integrity and reproducibility in sensitive research applications. Such specific storage instructions (refrigerated, dry) differ from those for the free base, which may be stored at room temperature .

Purity & Storage
Vendor specification
≥95% purity
2–8 °C dry
Ensures reproducible synthesis
Verify lot-specific COA
Storage Stability Procurement Specifications

4-Pyrrolidin-1-yl-piperidine HCl: Research Applications


PPARδ Agonist Synthesis and Optimization

This compound serves as a critical starting material for synthesizing potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonists. Evidence shows that incorporating the 4-(1-pyrrolidinyl)piperidine scaffold is key to achieving high potency (EC50 = 3.6 nM) and subtype selectivity [1]. Researchers developing new therapeutics for conditions like atherosclerosis can use this building block to explore structure-activity relationships and enhance the drug-like properties of their lead candidates.

Analgesic and CNS-Active Compound Development

Derivatives of 4-(1-pyrrolidinyl)piperidine have demonstrated significant analgesic activity in animal models using the tail-flick method [2]. This application scenario involves using the core structure to design and synthesize new analogs for pain management research, where the piperidine-pyrrolidine framework is a known pharmacophore for interacting with relevant biological targets [3].

Chemical Probe Synthesis and Physicochemical Properties

The hydrochloride salt form offers distinct advantages over the free base in terms of handling and formulation. Its higher melting point and crystalline nature make it easier to weigh and manipulate with precision, which is crucial for preparing accurate stock solutions for in vitro assays [4]. The specific storage requirements (2-8°C in a dry, sealed container) must be followed to maintain compound integrity for reproducible results .

Application
Selection Property
Validation Focus
PPARδ agonist scaffold design
Core structure for subtype selectivity
Cell-based PPARδ transactivation assay
CNS-active compound development
Piperidine-pyrrolidine pharmacophore
Tail-flick analgesia assay model
Handling and formulation research
Hydrochloride salt physical form
Melting point and solubility profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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